2-Cyclopropylcyclopropan-1-amine
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Overview
Description
2-Cyclopropylcyclopropan-1-amine is an organic compound characterized by the presence of two cyclopropane rings and an amine group.
Preparation Methods
The synthesis of 2-Cyclopropylcyclopropan-1-amine can be achieved through several methods. Traditional synthetic routes include reductive amination and nucleophilic substitution . In reductive amination, a carbonyl compound reacts with an amine in the presence of a reducing agent to form the desired amine. Nucleophilic substitution involves the reaction of a nitrogen nucleophile with a carbon electrophile, followed by the removal of extraneous nitrogen substituents . Industrial production methods often utilize catalytic processes to enhance efficiency and yield .
Chemical Reactions Analysis
2-Cyclopropylcyclopropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .
Scientific Research Applications
2-Cyclopropylcyclopropan-1-amine has diverse applications in scientific research. In chemistry, it serves as a building block for the synthesis of complex molecules . In biology, it is used to study the effects of cyclopropane-containing compounds on biological systems . In medicine, it has potential as a pharmacophore in drug development, particularly for designing receptor ligands and enzyme inhibitors . Additionally, it finds applications in materials science for the fabrication of polymers and functional materials .
Mechanism of Action
The mechanism of action of 2-Cyclopropylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. As a pharmacophore, it imposes conformational rigidity on molecules, enhancing their metabolic stability and therapeutic efficacy . The compound’s unique structure allows it to interact with various biological targets, including enzymes and receptors, modulating their activity and leading to desired pharmacological effects .
Comparison with Similar Compounds
2-Cyclopropylcyclopropan-1-amine can be compared with other cyclopropane-containing compounds, such as trans-2-Cyclopropylcyclopropan-1-amine hydrochloride . While both compounds share the cyclopropane motif, this compound is unique due to its specific substitution pattern and amine functionality.
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
2-cyclopropylcyclopropan-1-amine |
InChI |
InChI=1S/C6H11N/c7-6-3-5(6)4-1-2-4/h4-6H,1-3,7H2 |
InChI Key |
SZVQRCAIAVDYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC2N |
Origin of Product |
United States |
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